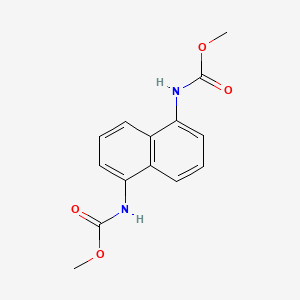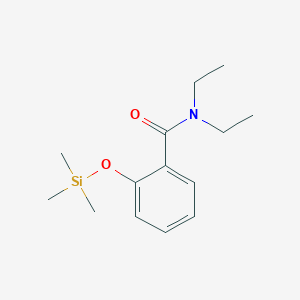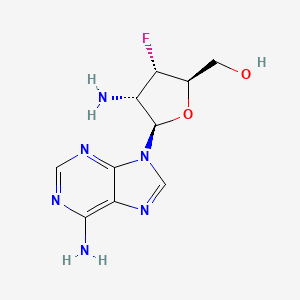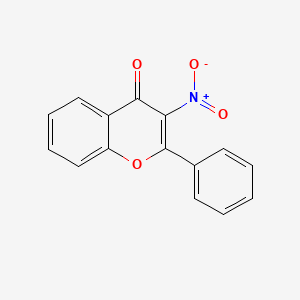![molecular formula C7H6BrN3O2S B11849768 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1309778-79-7](/img/structure/B11849768.png)
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a bromine atom and a methylsulfonyl group attached to a pyrazolo[3,4-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor followed by the introduction of a methylsulfonyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[3,4-b]pyridines.
Oxidation and Reduction: Formation of sulfone or sulfide derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(methylsulfonyl)pyridine
- 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
- 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1309778-79-7 |
|---|---|
Molekularformel |
C7H6BrN3O2S |
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
5-bromo-3-methylsulfonyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
MRXBHFACEZMMOY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C=C(C=NC2=NN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)



![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)



![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

